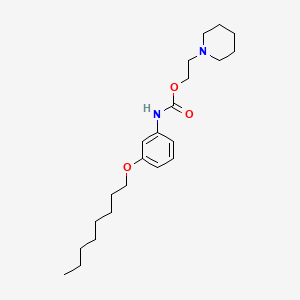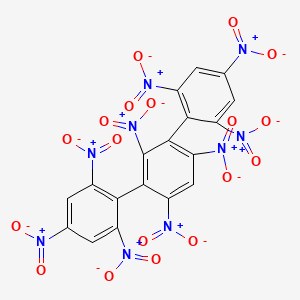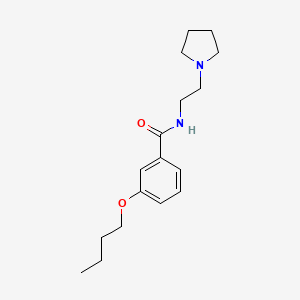
(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a carbamothioylhydrazinylidene group and a phenylbutenoic acid backbone, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid typically involves multiple steps, starting with the preparation of the hydrazine derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct configuration of the double bonds (E and 2Z). Common reagents used in the synthesis include hydrazine hydrate, phenylacetic acid, and thiocarbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol or amine derivative.
Substitution: The major products are substituted phenylbutenoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid is used as a precursor for synthesizing more complex molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms and kinetics.
Biology
In biological research, this compound may be used to investigate its effects on cellular processes. Its unique structure allows it to interact with various biomolecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It may have applications in developing new drugs for treating diseases such as cancer or bacterial infections.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with proteins, affecting various cellular pathways and processes.
Properties
CAS No. |
6961-77-9 |
|---|---|
Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C11H11N3O2S/c12-11(17)14-13-9(10(15)16)7-6-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H3,12,14,17)/b7-6+,13-9- |
InChI Key |
XYFPMSZRSVNJFZ-PXBDENQTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=N/NC(=S)N)/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=NNC(=S)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


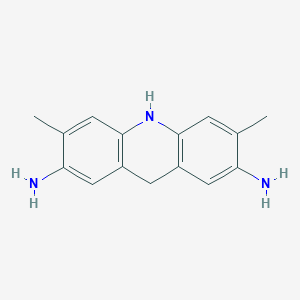
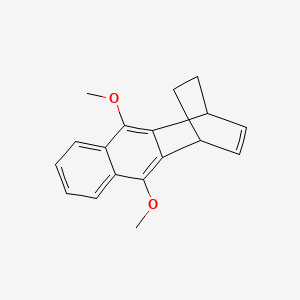
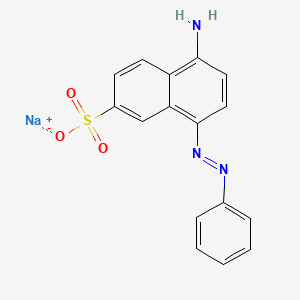
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
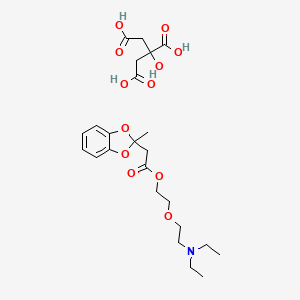
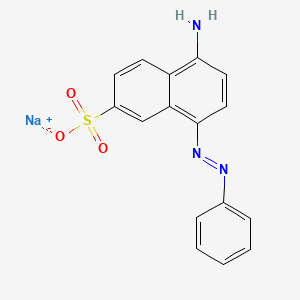
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
![4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)
